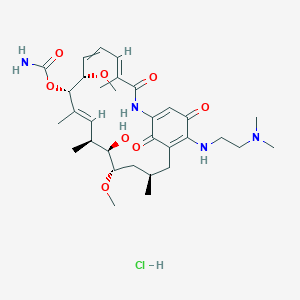
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenated pyrrolidines with hydrazine hydrate. This reaction typically occurs under mild conditions, using solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or with slight cooling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and hydrazones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The methylsulfonyl group may enhance the compound’s stability and reactivity, facilitating its interaction with target proteins and enzymes .
類似化合物との比較
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Iproniazid: A hydrazine-based monoamine oxidase inhibitor used as an antidepressant.
Uniqueness
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and hydrazine groups allows for a wide range of chemical modifications and applications, setting it apart from other hydrazine derivatives .
特性
分子式 |
C5H13N3O2S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
(1-methylsulfonylpyrrolidin-3-yl)hydrazine |
InChI |
InChI=1S/C5H13N3O2S/c1-11(9,10)8-3-2-5(4-8)7-6/h5,7H,2-4,6H2,1H3 |
InChIキー |
PIZGLTGXPDMMME-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC(C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


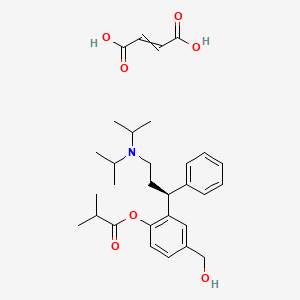
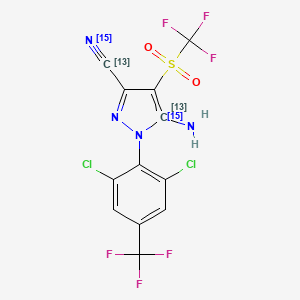
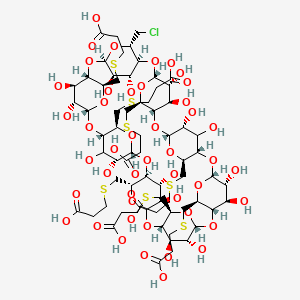
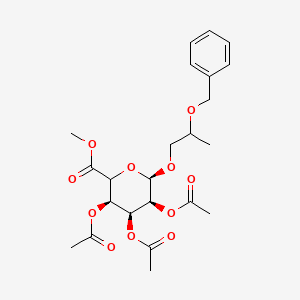





![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
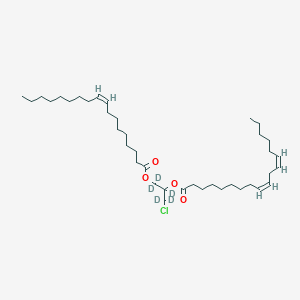
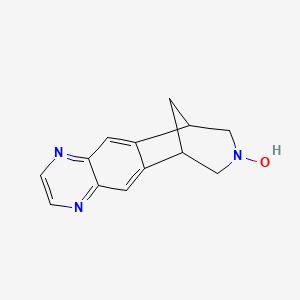
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
